Ethyl 4-oxo-4,5,6,7-tetrahydro-1h-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-oxo-4,5,6,7-tetrahydro-1h-indole-2-carboxylate is a chemical compound that is a useful intermediate for the synthesis of biologically active compounds . It is related to 1H-Indole-2-carboxylic acid, ethyl ester, which has a molecular weight of 189.2105 .
Synthesis Analysis
This compound is a useful intermediate in the synthesis of biologically active compounds, including pyrroloquinoline quinone analogs . These analogs play a significant and productive role in a variety of mammalian processes, such as mitochondrial biogenesis and the attenuation of neurodegenerative diseases . 4,5,6,7-Tetrahydroindoles, due to their easy aromatization, are good intermediates to synthesize indoles .Molecular Structure Analysis
The molecular structure of this compound is related to 1H-Indole-2-carboxylic acid, ethyl ester, which has a molecular weight of 189.2105 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
4,5,6,7-Tetrahydroindoles, due to their easy aromatization, are good intermediates to synthesize indoles . 4,5,6,7-Tetrahydroindole on condensation with cyanoacetate leads to 1-ethylthio-2-cyano-4,5,6,7-tetrahydrocyclohexa .Scientific Research Applications
1. Synthesis and Structural Analysis
Ethyl 4-oxo-4,5,6,7-tetrahydro-1h-indole-2-carboxylate plays a significant role in the synthesis of various organic compounds. For instance, its reactions with 5-aryl-3-arylmethylene substituted 3H-furan-2-ones and 3H-pyrrol-2-ones produce ethyl 4-(arylmethylene)-6-oxo-2-aryl-4,5,6,7-tetrahydrobenzofuran-5-carboxylates and ethyl 4-(arylmethylene)-6-oxo-2-aryl-4,5,6,7-tetrahydro-1 H -indole-5-carboxylates. The structures of these products have been confirmed by IR and 1 H NMR spectroscopy (Anis’kova, Yegorova, & Chadina, 2008).
2. Indole Synthesis Strategy
A strategy for indole synthesis has been developed using ethyl pyrrole-2-carboxylate, which reacts with various compounds to produce ethyl 7-oxo-4, 5, 6, 7-tetrahydroindole-2-carboxylate. This key intermediate is instrumental in synthesizing several indoles functionalized on the benzene moiety (Tani et al., 1996).
3. Pyrimido[4,5-b]indoles Synthesis
Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate has been utilized in synthesizing a new series of 2-oxo-1,2,4,9-tetrahydro-3H-pyrimido[4,5-b]indole derivatives. These compounds are created through intramolecular cyclization processes, highlighting the chemical's versatility in synthesizing complex molecular structures (Kaptı, Dengiz, & Balcı, 2016).
4. Reactivity in Organic Synthesis
This compound's reactivity has been studied in various organic synthesis contexts. For example, it has been used to understand the alkylation process of indole derivatives, contributing to the knowledge base on nitrogen-containing heterocycles (Masaguer, Ravina, & Fueyo, 1992).
Mechanism of Action
Target of Action
Ethyl 4-oxo-4,5,6,7-tetrahydro-1h-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
It is known that indole derivatives can have various biological effects, depending on their specific targets and mode of action .
Biochemical Analysis
Biochemical Properties
Ethyl 4-oxo-4,5,6,7-tetrahydro-1h-indole-2-carboxylate plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules . The indole scaffold, a part of this compound, has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Properties
IUPAC Name |
ethyl 4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-2-15-11(14)9-6-7-8(12-9)4-3-5-10(7)13/h6,12H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDPGDOLSVFKTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142816-66-7 |
Source
|
Record name | ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.